Menbutone

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Menbutone can be synthesized through a series of chemical reactions involving the condensation of 4-methoxy-1-naphthaldehyde with malonic acid, followed by decarboxylation and oxidation steps. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: In industrial settings, this compound is often prepared as an injectable solution for veterinary use. The preparation involves dissolving this compound in a mixture of diethanolamine, chlorocresol, sodium metabisulfite, and edetic acid in water for injection. The solution is then filtered, sterilized, and packaged for use .

化学反応の分析

反応の種類: メンブトンは、以下を含むさまざまな化学反応を起こします。

酸化: メンブトンは酸化されて対応するカルボン酸を形成することができます。

還元: 還元反応は、メンブトンをアルコール誘導体に変換することができます。

置換: メンブトンは置換反応に関与することができ、官能基が他の基に置換されます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: ハロゲンや求核剤などの試薬が特定の条件下で使用されます。

主な生成物: これらの反応から生成される主な生成物には、カルボン酸、アルコール、置換された化合物など、メンブトンのさまざまな誘導体が含まれます .

4. 科学研究への応用

メンブトンは、科学研究において幅広い用途があります。

化学: 有機合成や分析化学における試薬として使用されます。

生物学: 消化酵素や胆汁分泌への影響が研究されています。

医学: 消化器疾患や肝不全の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Pharmacokinetics of Menbutone

This compound's pharmacokinetic profile has been extensively studied, particularly following intravenous (IV) and intramuscular (IM) administration. A study conducted on sheep revealed significant findings:

- Dosage and Administration : this compound was administered at a dose of 10 mg/kg via both IV and IM routes.

- Pharmacokinetic Parameters :

These parameters indicate that this compound is rapidly absorbed when administered intramuscularly, with a complete absorption profile that supports its use in clinical settings.

Clinical Applications

This compound is primarily utilized for:

- Digestive Disorders : It is effective in treating various digestive ailments in animals, particularly in enhancing bile secretion and improving overall digestive health.

- Hepato-Digestive Stimulation : The compound is known to stimulate hepato-digestive activity in cases of hepatic insufficiency .

- Choleretic Action : this compound increases bile secretion into the intestine, which can enhance the absorption of poorly soluble compounds .

Case Study 1: this compound in Sheep with Chronic Copper Poisoning

A study investigated the effects of this compound on liver enzymes in sheep suffering from chronic copper poisoning. The results indicated that this compound significantly reduced liver enzyme levels, demonstrating its potential as a therapeutic agent in managing liver dysfunction .

Case Study 2: Enhancement of Albendazole Absorption

Another notable application of this compound is its ability to augment the absorption of albendazole, an anthelmintic drug. In sheep, this compound facilitated a higher oral bioavailability of albendazole by stimulating bile secretion, which improved the drug's dissolution and absorption from the gastrointestinal tract .

Summary Table of Pharmacokinetic Parameters

| Administration Route | Total Clearance (mL/h/kg) | Volume of Distribution (mL/kg) | Elimination Half-Life (h) | Peak Plasma Concentration (μg/mL) | Time to Peak Concentration (h) |

|---|---|---|---|---|---|

| Intravenous | 63.6 ± 13.6 | 259.6 ± 52.7 | 6.08 ± 2.48 | N/A | N/A |

| Intramuscular | N/A | N/A | N/A | 18.8 ± 1.9 | 3.75 ± 0.45 |

作用機序

メンブトンは、胆汁、胃液、膵液の分泌を促進することで作用します。消化管の外分泌腺に作用し、消化酵素や胆汁酸の産生を増加させます。これにより、消化と栄養分の吸収が改善されます。 分子標的には、胆汁や酵素の分泌経路に関与する受容体や酵素が含まれます .

類似化合物との比較

メンブトンは、他の類似化合物と比較して、その強力な胆汁分泌促進作用と胆汁排泄促進作用において独特です。類似化合物には、以下が含まれます。

カルバコール: 消化管に強い影響を与えるコリン作動性アゴニスト。

ベタネコール: 平滑筋収縮を促進するために使用される別のコリン作動性アゴニスト。

ピロカルピン: 外分泌腺に影響を与えるコリン作動性薬。

生物活性

Menbutone, a compound primarily used in veterinary medicine, is known for its role in stimulating hepato-digestive activity and treating digestive disorders in various animal species. This article delves into its biological activity, pharmacokinetics, and clinical implications, supported by data tables and case studies.

1. Overview of this compound

This compound is a choleretic agent that enhances bile production and secretion, making it beneficial in managing digestive disorders in animals such as sheep and cattle. It is administered via intravenous (IV) or intramuscular (IM) routes, with recent studies focusing on its pharmacokinetic profiles and therapeutic efficacy.

2. Pharmacokinetics of this compound

Recent research has established critical pharmacokinetic parameters for this compound following IV and IM administration in sheep. The study involved administering 10 mg/kg of this compound to 12 sheep, with plasma samples collected over 24 hours to analyze drug concentrations.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | IV Administration | IM Administration |

|---|---|---|

| Total Clearance (mL/h/kg) | 63.6 ± 13.6 | N/A |

| Volume of Distribution (mL/kg) | 259.6 ± 52.7 | N/A |

| Terminal Half-Life (h) | 6.08 ± 2.48 | N/A |

| Mean Residence Time (h) | 4.23 ± 1.18 | N/A |

| AUC (μg·h/mL) | 165.0 ± 40.1 | Higher than IV |

The results indicate that after IV administration, this compound exhibits rapid elimination from the body, while IM administration leads to complete absorption with higher plasma concentrations, enhancing its therapeutic effects .

3. Biological Activity and Therapeutic Applications

This compound's primary application is in treating digestive disorders by stimulating bile production. Its effectiveness has been documented in various studies:

-

Case Study: Improvement of Albendazole Bioavailability

A study investigated the interaction between this compound and albendazole (ABZ). When administered together, this compound significantly increased the bioavailability of ABZ in sheep, with mean maximum plasma concentrations showing increases of 12.8% and 21.5% for its active metabolites . -

Adverse Effects

While generally well-tolerated, some adverse effects have been reported, including itching at the injection site for IM administration .

4. Clinical Implications

The pharmacokinetic variability observed among different animals suggests that individualized dosing may be necessary to optimize therapeutic outcomes. Further studies are warranted to explore this compound's interactions with other drugs and its pharmacokinetics in different species.

5. Conclusion

This compound is a valuable compound in veterinary medicine for managing digestive disorders through its choleretic activity. The pharmacokinetic data support its use via both IV and IM routes, with IM administration offering advantages in terms of absorption and plasma concentration levels. Ongoing research will further elucidate its potential benefits and applications across various animal species.

特性

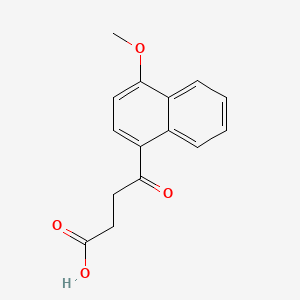

IUPAC Name |

4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14/h2-6,8H,7,9H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGJSJFIQNQBCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8046240 | |

| Record name | Menbutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3562-99-0 | |

| Record name | Menbutone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Menbutone [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menbutone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Menbutone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MENBUTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341YM32546 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。